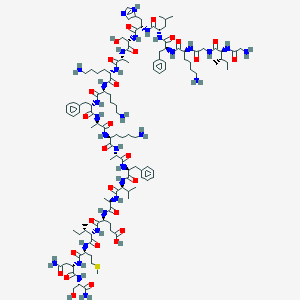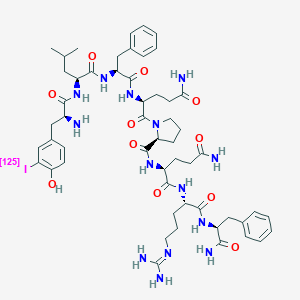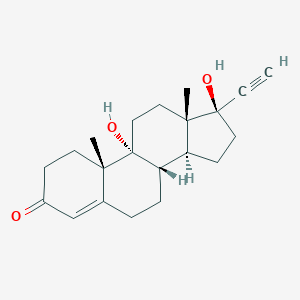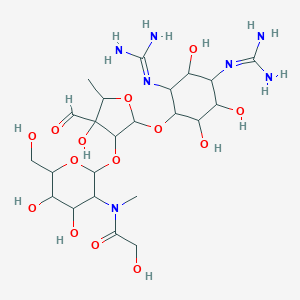
Magainin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magainin H is a type of antimicrobial peptide that has gained significant attention in the scientific community due to its potential applications in biomedicine. This peptide was first discovered in the skin of the African clawed frog, Xenopus laevis, and has been found to exhibit potent antibacterial, antifungal, and antiviral properties.
Applications De Recherche Scientifique
Magainin H has been extensively studied for its potential applications in biomedicine. It has been shown to exhibit potent antimicrobial activity against a wide range of bacterial, fungal, and viral pathogens, including antibiotic-resistant strains such as MRSA. In addition to its antimicrobial properties, Magainin H has also been found to exhibit anti-inflammatory, immunomodulatory, and anticancer activities.
Mécanisme D'action
Magainin H exerts its antimicrobial activity by disrupting the cell membrane of pathogens. The peptide has a cationic charge, which allows it to interact with the negatively charged phospholipids in the cell membrane. This interaction leads to the formation of pores in the membrane, which disrupts the integrity of the membrane and causes the cell to lyse.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, Magainin H has been found to exhibit a range of biochemical and physiological effects. These include the modulation of ion channels, the inhibition of biofilm formation, and the stimulation of wound healing. Magainin H has also been found to exhibit anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of inflammatory diseases and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Magainin H in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, there are also some limitations to using Magainin H in lab experiments. The peptide can be toxic to mammalian cells at high concentrations, which can make it difficult to study its effects in vivo. Additionally, the peptide can be unstable in certain conditions, which can affect its activity.
Orientations Futures
There are several future directions for research on Magainin H. One area of interest is the development of novel antimicrobial peptides based on the structure of Magainin H. These peptides could be designed to have improved stability and activity, as well as reduced toxicity to mammalian cells. Another area of interest is the use of Magainin H in combination with other antimicrobial agents to enhance their activity. Finally, Magainin H could have potential applications in the development of new therapies for inflammatory diseases and autoimmune disorders.
Méthodes De Synthèse
Magainin H can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
122564-51-6 |
|---|---|
Nom du produit |
Magainin H |
Formule moléculaire |
C116H185N31O28S |
Poids moléculaire |
2494 g/mol |
Nom IUPAC |
(4S)-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H185N31O28S/c1-14-65(7)94(145-90(151)57-121)114(173)125-59-91(152)131-75(39-25-29-46-117)102(161)140-83(53-72-35-21-17-22-36-72)109(168)138-81(51-63(3)4)108(167)141-85(55-74-58-124-62-126-74)110(169)144-88(61-149)113(172)129-68(10)98(157)133-77(41-27-31-48-119)103(162)135-78(42-28-32-49-120)104(163)139-82(52-71-33-19-16-20-34-71)107(166)128-67(9)97(156)132-76(40-26-30-47-118)101(160)127-69(11)100(159)137-84(54-73-37-23-18-24-38-73)112(171)146-93(64(5)6)115(174)130-70(12)99(158)134-79(43-44-92(153)154)106(165)147-95(66(8)15-2)116(175)136-80(45-50-176-13)105(164)142-86(56-89(122)150)111(170)143-87(60-148)96(123)155/h16-24,33-38,58,62-70,75-88,93-95,148-149H,14-15,25-32,39-57,59-61,117-121H2,1-13H3,(H2,122,150)(H2,123,155)(H,124,126)(H,125,173)(H,127,160)(H,128,166)(H,129,172)(H,130,174)(H,131,152)(H,132,156)(H,133,157)(H,134,158)(H,135,162)(H,136,175)(H,137,159)(H,138,168)(H,139,163)(H,140,161)(H,141,167)(H,142,164)(H,143,170)(H,144,169)(H,145,151)(H,146,171)(H,147,165)(H,153,154)/t65-,66-,67+,68+,69-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
Clé InChI |
OUWDLUAYXCGSSS-KIKDIOEMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
Autres numéros CAS |
122564-51-6 |
Séquence |
GIGKFLHSAKKFAKAFVAEIMNS |
Synonymes |
magainin H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















